Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899991-72-1
VCID: VC7637938
InChI: InChI=1S/C19H19NO7/c1-3-25-19(23)15-14(10-5-4-6-11(7-10)24-2)17-16(27-18(15)20)13(22)8-12(9-21)26-17/h4-8,14,21H,3,9,20H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)OC(=CC2=O)CO)N
Molecular Formula: C19H19NO7
Molecular Weight: 373.361

Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.: 899991-72-1

Cat. No.: VC7637938

Molecular Formula: C19H19NO7

Molecular Weight: 373.361

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate - 899991-72-1

Specification

CAS No. 899991-72-1
Molecular Formula C19H19NO7
Molecular Weight 373.361
IUPAC Name ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C19H19NO7/c1-3-25-19(23)15-14(10-5-4-6-11(7-10)24-2)17-16(27-18(15)20)13(22)8-12(9-21)26-17/h4-8,14,21H,3,9,20H2,1-2H3
Standard InChI Key KOOFEADKLUWCHQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)OC(=CC2=O)CO)N

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate, reflects its intricate architecture. Its molecular formula, C19H19NO7\text{C}_{19}\text{H}_{19}\text{NO}_{7}, corresponds to a molecular weight of 373.361 g/mol. Key structural features include:

  • A fused dihydropyrano[3,2-b]pyran core, which provides rigidity and planar geometry.

  • A 3-methoxyphenyl group at the C-4 position, contributing to hydrophobic interactions.

  • An amino group at C-2 and a hydroxymethyl group at C-6, enabling hydrogen bonding.

  • An ethyl carboxylate ester at C-3, enhancing solubility in organic solvents.

The crystal structure of analogous compounds reveals chair conformations in the pyran rings, stabilized by intramolecular hydrogen bonds between the amino and carbonyl groups .

Synthetic Methodologies

Ultrasound-Assisted Domino Reactions

A highly efficient synthesis route employs a three-component domino reaction under ultrasound irradiation. The protocol involves:

  • Reactants: Aryl aldehydes (e.g., 3-methoxybenzaldehyde), active methylene compounds (e.g., malononitrile), and kojic acid as a Michael donor .

  • Catalyst: 20 mol% L-proline in aqueous ethanol (1:1 v/v) .

  • Conditions: Ambient temperature, 40 kHz ultrasound, 10-minute reaction time .

This method achieves yields exceeding 90% by facilitating simultaneous C–C, C–O, and C–N bond formation . Comparative solvent studies show that water-ethanol mixtures optimize reactivity, with pure water or ethanol alone resulting in lower yields (45–90%) .

Table 1: Solvent Optimization for Synthesis

Solvent SystemReaction Time (min)Yield (%)
H2_2O:EtOH (1:1)1096
H2_2O1090
EtOH1088
Toluene1055

Alternative Catalytic Systems

Biological and Pharmacological Activities

Anticancer Mechanisms

The compound’s structural analogs exhibit potent antiproliferative effects by inhibiting tubulin polymerization. For example:

  • IC50_{50} Values: Sub-micromolar activity against MCF-7 breast cancer cells.

  • Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

DNA Interaction Profiling

UV-Vis and fluorescence quenching assays reveal high-affinity DNA binding. Key findings include:

  • Binding Constant (KbK_b): 2.05×106M12.05 \times 10^6 \, \text{M}^{-1} for minor groove binding .

  • Selectivity: Preferential interaction with AT-rich sequences over GC regions .

Antimicrobial Efficacy

Preliminary studies on similar dihydropyrano derivatives demonstrate:

  • MIC Values: 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Synergy: Enhanced bactericidal activity when combined with β-lactam antibiotics.

Pharmacokinetic and Toxicity Considerations

While in vivo data remain limited, in silico predictions using SwissADME suggest:

  • Lipophilicity: LogP = 1.8, indicating moderate membrane permeability.

  • Metabolism: Susceptibility to hepatic esterase-mediated hydrolysis of the ethyl carboxylate group.

  • Toxicity: Low Ames test mutagenicity risk (predicted).

Applications and Future Directions

Drug Development

The compound’s dual activity against cancer and microbial targets positions it as a lead candidate for:

  • Combination Therapies: Co-administration with DNA-damaging agents or microtubule stabilizers.

  • Targeted Delivery: Conjugation with nanoparticles to enhance tumor-specific accumulation.

Material Science

Its planar aromatic core and hydrogen-bonding motifs make it a potential building block for:

  • Organic Semiconductors: Charge transport studies show hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} .

  • Metal-Organic Frameworks (MOFs): Coordination with Cu(II) ions forms stable porous networks .

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